Methyl 2,3-difluoro-4-formylbenzoate
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Overview
Description
Methyl 2,3-difluoro-4-formylbenzoate is an organic compound with the molecular formula C9H6F2O3. It is a derivative of benzoic acid, featuring two fluorine atoms and a formyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-difluoro-4-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3-difluoro-4-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as double diazotization and the Balz-Schiemann reaction to introduce the fluorine atoms .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2,3-difluoro-4-carboxybenzoic acid.
Reduction: 2,3-difluoro-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-difluoro-4-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It is employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-4-formylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would be related to the specific drug it is used to synthesize .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-difluoro-4-formylbenzoate: Similar structure but with fluorine atoms at different positions.
Methyl 2,4-difluoro-4-formylbenzoate: Another isomer with different fluorine atom positions.
Uniqueness
Methyl 2,3-difluoro-4-formylbenzoate is unique due to the specific positioning of its fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
methyl 2,3-difluoro-4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJMUWOTWLKYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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